Synthetic Yield in Clavatustide Formation
In the synthesis of clavatustides A and B, the ring-opening esterification of benzoxazinones with (S)-tert-butyl 2-hydroxy-3-phenylpropanoate produced intermediates 8a and 8b in 85% and 86% isolated yield, respectively. Under identical conditions, the (R)-enantiomer gave yields of 84% and 85% for the corresponding intermediates ent-8a and ent-8b [1].
| Evidence Dimension | Isolated yield of esterification intermediates |
|---|---|
| Target Compound Data | 85% (compound 8a), 86% (compound 8b) |
| Comparator Or Baseline | (R)-tert-butyl 2-hydroxy-3-phenylpropanoate: 84% (ent-8a), 85% (ent-8b) |
| Quantified Difference | Δ = +1% for both intermediates |
| Conditions | Ag2O in THF; benzoxazinone 4a or 4b (1 mmol); single isomer formation |
Why This Matters
The (S)-enantiomer delivers marginally superior yield for the synthesis of the S-configured clavatustide intermediates, which are essential for accessing the biologically active natural products.
- [1] M. V. N. Deva, S. K. Singh, R. A. Vishwakarma, et al. Ring opening of benzoxazinones: An improved and efficient synthesis of clavatustides A & B. Tetrahedron Letters, 2017, 58(35), 3418-3420. View Source
